molecular formula C11H13N3O3 B2628197 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol CAS No. 1020046-25-6

1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2628197
CAS No.: 1020046-25-6
M. Wt: 235.243
InChI Key: NDJGHNYIENKVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, and an ethanol group at the second position of the benzimidazole ring. Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by nitration and subsequent alkylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-ethyl-5-amino-1H-benzimidazol-2-yl)ethanol .

Scientific Research Applications

1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • 1-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)ethanol
  • 2-(2-Amino-5-nitro-1H-benzimidazol-1-yl)ethanol
  • 1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)methanol

Comparison: 1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-(1-ethyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-13-10-5-4-8(14(16)17)6-9(10)12-11(13)7(2)15/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJGHNYIENKVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.